6,7,8-Trifluoroisoquinoline
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Overview
Description
6,7,8-Trifluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trifluoroisoquinoline can be achieved through several methods:
Cyclization of Pre-Fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trifluoroisoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the isoquinoline ring can be replaced by nucleophiles under specific conditions.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or other metal catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents include organometallic compounds and palladium catalysts.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinolines, while cross-coupling reactions can produce complex polycyclic compounds .
Scientific Research Applications
6,7,8-Trifluoroisoquinoline has several scientific research applications:
Pharmaceuticals: The compound’s unique properties make it a valuable building block in the synthesis of pharmaceuticals with potential therapeutic applications.
Materials Science: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).
Organic Chemistry: The compound serves as a versatile intermediate in the synthesis of various organic molecules.
Biological Studies: Its derivatives are studied for their biological activities, including potential neurotoxicity and therapeutic effects.
Mechanism of Action
The mechanism of action of 6,7,8-Trifluoroisoquinoline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroisoquinoline: A mono-fluorinated derivative with different chemical properties and reactivity.
5,7,8-Trifluoroquinoline: A structurally similar compound with fluorine atoms at different positions, leading to distinct properties.
Trifluoromethylated Isoquinolines: Compounds with trifluoromethyl groups instead of fluorine atoms, exhibiting unique bioactivities.
Uniqueness
6,7,8-Trifluoroisoquinoline is unique due to the specific positioning of fluorine atoms on the isoquinoline ring, which imparts distinct electronic and steric effects.
Properties
Molecular Formula |
C9H4F3N |
---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
6,7,8-trifluoroisoquinoline |
InChI |
InChI=1S/C9H4F3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h1-4H |
InChI Key |
FODLALJNENMOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C(=C(C=C21)F)F)F |
Origin of Product |
United States |
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